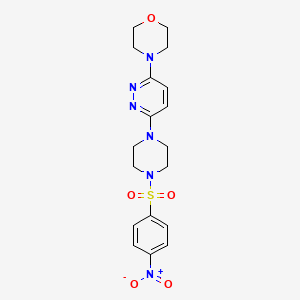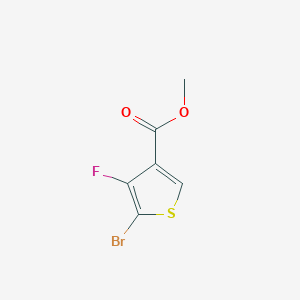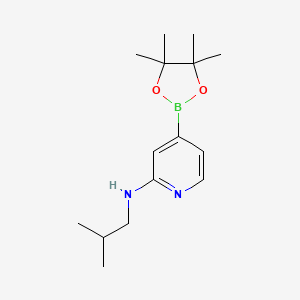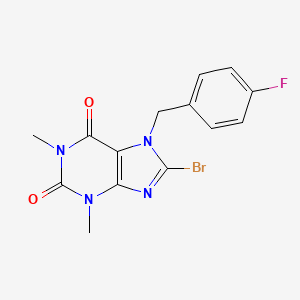
4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a sulfonyl group, a piperazine ring, a pyridazine ring, and a morpholine ring .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N6O5S, and its molecular weight is 434.47 . It contains several rings, including a piperazine ring, a pyridazine ring, and a morpholine ring, which likely contribute to its overall structure and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could make it a potential ligand for metal ions .Scientific Research Applications
Glucan Synthase Inhibitors
Pyridazinone derivatives, including those structurally similar to "4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine," have been identified as potent β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in in vivo models of fungal infections such as Candida glabrata, highlighting their potential as antifungal agents (Ting et al., 2011). Further structure-activity relationship (SAR) studies have developed a series of pyridazinone analogs with improved systemic exposure and antifungal activity against strains like Candida albicans (Zhou et al., 2011).
Antinociceptive Activity
Research into 3-pyridazinone derivatives has also revealed their potential for antinociceptive (pain-relieving) activity. Specific compounds within this class have been found to be more effective than aspirin in antinociceptive activity tests, suggesting their utility in pain management (Gokçe et al., 2001).
Antiviral Activity
A subset of morpholine and piperazine derivatives has demonstrated antiviral activities against avian paramyxovirus (AMPV-1), with certain sulfonamide derivatives showing a three-fold higher activity than the commercial antiviral drug Ribavirin. This indicates their potential application in treating viral infections (Selvakumar et al., 2018).
Antimicrobial and Antioxidant Properties
Compounds with a structure incorporating 4-substituted piperazines and morpholines have been synthesized and tested for their antimicrobial activity against pathogens like E. coli and S. aureus, as well as their antioxidant properties. These findings suggest a broad spectrum of potential therapeutic applications, from treating bacterial infections to mitigating oxidative stress (Abdel-Jalil et al., 2000); (Malík et al., 2017).
Anticancer Activity
The investigation into piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising anticancer activity against various human cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Kumar et al., 2013).
Future Directions
Properties
IUPAC Name |
4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S/c25-24(26)15-1-3-16(4-2-15)30(27,28)23-9-7-21(8-10-23)17-5-6-18(20-19-17)22-11-13-29-14-12-22/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLQUYTPGHHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)

![4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2579646.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
![1-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2579657.png)



![5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)



